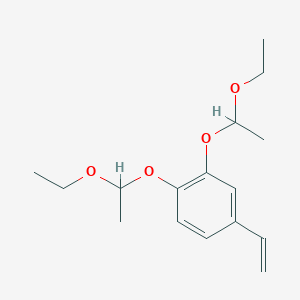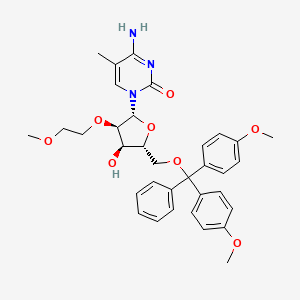
5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine is a synthetic nucleoside analog used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’ position, a 2’-O-(2-methoxyethyl) modification, and a methyl group at the 5 position of the cytidine base. These modifications enhance the stability and binding affinity of oligonucleotides, making it a valuable tool in various research and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine typically involves multiple steps. The starting material, cytidine, undergoes selective protection and modification reactions. The 5’ hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the 2’ hydroxyl group is modified with a 2-methoxyethyl group. The methyl group is introduced at the 5 position of the cytidine base through a methylation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the nucleoside.
Substitution: The DMT protecting group can be selectively removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic conditions, such as treatment with trichloroacetic acid, are used to remove the DMT group.
Major Products Formed
The major products formed from these reactions include various modified nucleosides and oligonucleotides, which can be used in further research and therapeutic applications .
Applications De Recherche Scientifique
5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of modified oligonucleotides, which are used in various chemical studies.
Biology: The compound is used in the study of nucleic acid interactions and the development of antisense oligonucleotides.
Medicine: It is employed in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: The compound is used in the production of diagnostic probes and other biotechnological applications.
Mécanisme D'action
The mechanism of action of 5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine involves its incorporation into oligonucleotides, where it enhances their stability and binding affinity. The 2’-O-(2-methoxyethyl) modification increases resistance to nuclease degradation, while the DMT group protects the nucleoside during synthesis. The methyl group at the 5 position of the cytidine base improves base pairing properties, making the oligonucleotides more effective in their intended applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-DMT-2’-O-(2-methoxyethyl)uridine: Similar in structure but lacks the methyl group at the 5 position.
5’-O-DMT-2’-O-(2-methoxyethyl)-5-methyluridine: Similar but with a uridine base instead of cytidine.
5’-O-DMT-2’-O-(2-methoxyethyl)cytidine: Similar but without the methyl group at the 5 position.
Uniqueness
5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine is unique due to the combination of the DMT protecting group, the 2’-O-(2-methoxyethyl) modification, and the 5-methyl group. This combination provides enhanced stability, binding affinity, and resistance to degradation, making it a valuable tool in various research and therapeutic applications .
Propriétés
Formule moléculaire |
C34H39N3O8 |
|---|---|
Poids moléculaire |
617.7 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C34H39N3O8/c1-22-20-37(33(39)36-31(22)35)32-30(43-19-18-40-2)29(38)28(45-32)21-44-34(23-8-6-5-7-9-23,24-10-14-26(41-3)15-11-24)25-12-16-27(42-4)17-13-25/h5-17,20,28-30,32,38H,18-19,21H2,1-4H3,(H2,35,36,39)/t28-,29-,30-,32-/m1/s1 |
Clé InChI |
LYKTVJJXZQTNPK-PBAMLIMUSA-N |
SMILES isomérique |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OCCOC |
SMILES canonique |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


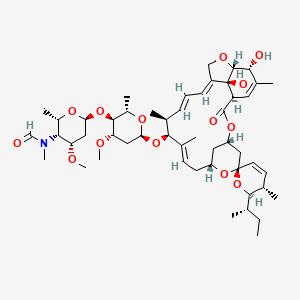
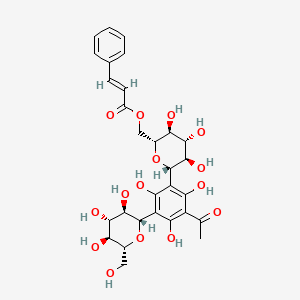
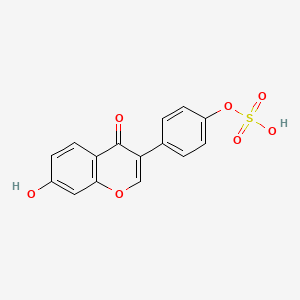
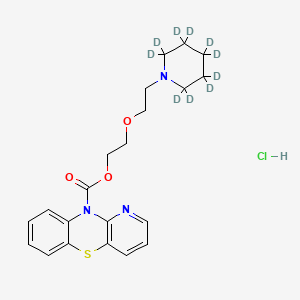
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)
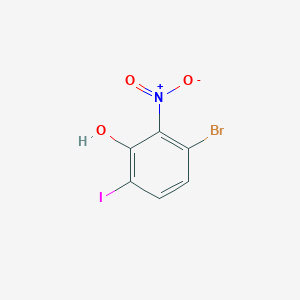
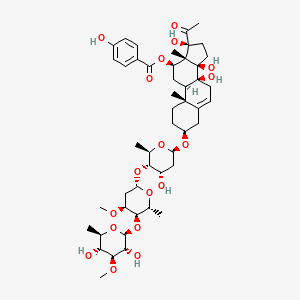
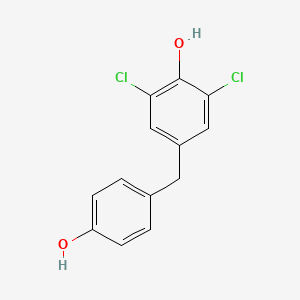
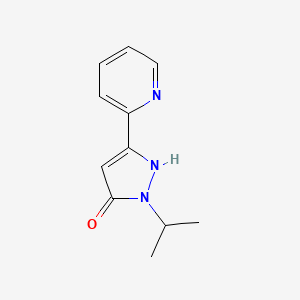
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B13434940.png)
![(Z)-N'-hydroxy-2-[4-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434941.png)
